2-Hydroxybenzaldehyde [3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazone
Description
2-Hydroxybenzaldehyde [3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolidine ring, a fluorophenyl group, and a hydrazone linkage, which contribute to its distinctive properties.
Properties
Molecular Formula |
C22H24FN5OS |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[(E)-[(Z)-[3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C22H24FN5OS/c1-3-13-24-20-21(25-14-4-2)30-22(28(20)18-11-9-17(23)10-12-18)27-26-15-16-7-5-6-8-19(16)29/h5-12,15,29H,3-4,13-14H2,1-2H3/b24-20?,25-21?,26-15+,27-22- |
InChI Key |
IKJDNYYQMRVVCM-NGVZRZGPSA-N |
Isomeric SMILES |
CCCN=C1C(=NCCC)S/C(=N\N=C\C2=CC=CC=C2O)/N1C3=CC=C(C=C3)F |
Canonical SMILES |
CCCN=C1C(=NCCC)SC(=NN=CC2=CC=CC=C2O)N1C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxybenzaldehyde [3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and a suitable hydrazide derivative. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is purified using techniques such as distillation, crystallization, and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybenzaldehyde [3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-Hydroxybenzaldehyde [3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxybenzaldehyde [3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxybenzaldehyde [3-(4-chlorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazone
- 2-Hydroxybenzaldehyde [3-(4-bromophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazone
- 2-Hydroxybenzaldehyde [3-(4-methylphenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazone
Uniqueness
The uniqueness of 2-Hydroxybenzaldehyde [3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazone lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its analogs with different substituents.
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